5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride
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Overview
Description
5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-pyrazoles with various reagents to introduce the iodo and propyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Various catalysts such as palladium on carbon (Pd/C) can be used to facilitate reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents for various diseases .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-Amino-2-propylpyrazole-3-carboxylic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Iodo-2-propylpyrazole-3-carboxylic acid: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness: The presence of both the amino and iodo groups in 5-Amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride makes it unique compared to its analogs.
Properties
Molecular Formula |
C7H11ClIN3O2 |
---|---|
Molecular Weight |
331.54 g/mol |
IUPAC Name |
5-amino-4-iodo-2-propylpyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10IN3O2.ClH/c1-2-3-11-5(7(12)13)4(8)6(9)10-11;/h2-3H2,1H3,(H2,9,10)(H,12,13);1H |
InChI Key |
YGCGSPHHXBBUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)N)I)C(=O)O.Cl |
Origin of Product |
United States |
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